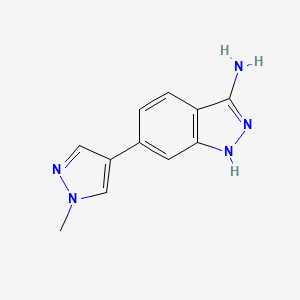
Perylene 3,4-dicarboxylic mono anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perylene 3,4-dicarboxylic mono anhydride: is an organic compound that appears as pale yellow to light orange crystals. It is highly stable and does not easily decompose at room temperature. The compound contains aromatic ring structures, which impart certain optical and electrical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Perylene 3,4-dicarboxylic mono anhydride is typically synthesized through the functionalization of perylene dianhydride. One common method involves the hydrolysis of perylene-3,4-dicarboximides using potassium hydroxide in tert-butyl alcohol . Another approach is the condensation of perylene dianhydride with primary amines to form the corresponding imides, which are then hydrolyzed to yield the anhydride .
Industrial Production Methods: Industrial production of this compound often involves the use of specialized organic synthesis techniques. The process typically starts with perylene-3,4:9,10-tetracarboxylic dianhydride, which undergoes functionalization reactions to produce the desired mono anhydride .
Analyse Des Réactions Chimiques
Types of Reactions: Perylene 3,4-dicarboxylic mono anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perylene diimides.
Reduction: Reduction reactions can convert the anhydride to its corresponding diacid.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products:
Oxidation: Perylene diimides.
Reduction: Perylene diacid.
Substitution: Various substituted perylene derivatives.
Applications De Recherche Scientifique
Perylene 3,4-dicarboxylic mono anhydride is widely used in scientific research due to its unique properties:
Mécanisme D'action
The mechanism by which perylene 3,4-dicarboxylic mono anhydride exerts its effects involves its interaction with molecular targets through its aromatic ring structures. These interactions can lead to changes in the electronic properties of the compound, making it useful in various applications. The pathways involved often include electron transfer and energy transfer processes .
Comparaison Avec Des Composés Similaires
- Perylene-3,4:9,10-tetracarboxylic dianhydride
- Perylene diimides
- Perylene diacid
Comparison: Perylene 3,4-dicarboxylic mono anhydride is unique due to its specific functionalization, which imparts distinct optical and electrical properties. Compared to perylene-3,4:9,10-tetracarboxylic dianhydride, it has a more targeted application in the synthesis of dyes and pigments. Perylene diimides, on the other hand, are highly fluorescent and photostable, making them suitable for use in imaging and electronic devices .
Propriétés
IUPAC Name |
16-oxahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(21),2,4,6(23),8,10,12,18(22),19-nonaene-15,17-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12O3/c23-21-16-9-7-14-12-5-1-3-11-4-2-6-13(18(11)12)15-8-10-17(22(24)25-21)20(16)19(14)15/h1-3,5-10,17H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSADPQLVSYQHGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C3C=CC4C5=C(C=CC(=C35)C6=CC=CC1=C26)C(=O)OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2E)-1-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-2-[(E)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B8027423.png)



![5-Chloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B8027459.png)

![2-(6-Chloro-pyridin-3-yl)-2,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester](/img/structure/B8027486.png)
![8-Iodo-6-nitro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide](/img/structure/B8027500.png)

![2-[2-(Methylthio)pyrimidin-4-yl]-1-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]ethanone](/img/structure/B8027514.png)
![(5S,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ium-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol;chloride](/img/structure/B8027522.png)



